(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several key strategies, including the use of 1-acylbenzotriazoles and LDA, leading to high yields under mild reaction conditions (Katritzky et al., 2005). Another approach employs ethylene glycol in a catalytic process to create specific stereochemical configurations, highlighting the versatility in synthesizing similar molecular frameworks (Li et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been elucidated through various techniques, revealing detailed stereochemistry and configuration. For instance, X-ray crystallography has been instrumental in determining the spatial arrangement of atoms within the molecule, showcasing the presence of diastereomers and the configuration of hydroxyl groups (Li et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate a range of reactivities and synthetic applications. For example, reactions with alcohols and ketoximes form diverse heterocyclic compounds, highlighting the compound's versatility as a synthetic intermediate (Kayukova et al., 1998). Additionally, the application of ZnO and ZnO–acetyl chloride as catalysts in the synthesis of related structures showcases the importance of catalyst choice in determining product yield and specificity (Maghsoodlou et al., 2010).
Physical Properties Analysis
The physical properties of compounds within this chemical family can vary significantly depending on their specific molecular structure. Techniques such as X-ray crystallography provide insights into the compound's solid-state structure, which is crucial for understanding its physical characteristics (Li et al., 2001).
Chemical Properties Analysis
The chemical properties of "(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one" and related compounds are influenced by their functional groups and molecular framework. For instance, the presence of hydroxymethyl groups and the dioxolane ring structure play significant roles in determining the compound's reactivity and potential chemical transformations (Li et al., 2001).
Scientific Research Applications
-
Biomedicine
- Summary of the application : Polysaccharides, which have wide sources, excellent biocompatibility, and non-toxicity, are used in nanomedicine delivery technology . They can be surface-modified or functionalized to have targeting ability .
- Methods of application : The main chain of polysaccharides has multifunctional groups that can be surface-modified or functionalized . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .
- Results or outcomes : This technology has shown good therapeutic effects in scientific research .
-
Pharmaceuticals
- Summary of the application : A novel 4′-thionucleoside template has been discovered as a multi-kinase inhibitor with potent anticancer activity .
- Methods of application : The in vitro evaluation revealed a lead 1g (7-acetylene-7-deaza-4′-thioadenosine) with potent anticancer activity, and marked inhibition of TRKA, CK1δ, and DYRK1A/1B kinases in the kinome scan assay .
- Results or outcomes : The findings are expected to pave the way for developing anticancer drugs .
-
Analytical Chemistry
- Summary of the application : Coordination compounds, particularly metal chelates, are widely used in industry, household activities, and agriculture . They play an important role in analytical chemistry for titrimetric, photometric, luminescent, atomic absorption, and electrochemical analysis .
- Methods of application : The use of coordination compounds in spectrophotometry and extraction and photometric and luminescence analysis has been proposed . This involves the synthesis, study of properties, and application of coordination compounds of metals .
- Results or outcomes : The transition from homogeneous solutions to nanoheterogeneous organized solutions (nanoreactors) and from solutions to immobilization on a solid surface, including nanoparticles, has shown advantages .
-
Material Science
- Summary of the application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
- Methods of application : Progress has been fuelled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies, which allow the design of, for instance, material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .
- Results or outcomes : The use of MBPs in material science applications has shown transformative power for various industrial applications .
properties
IUPAC Name |
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKFJCWLPPNCN-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](OC(=O)[C@@H]2O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433741 | |
Record name | 2,3-O-isopropylidene-L-lyxono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one | |
CAS RN |
152006-17-2 | |
Record name | 2,3-O-isopropylidene-L-lyxono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.